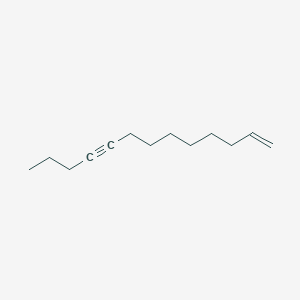

Tridec-1-EN-9-yne

Description

Structure

3D Structure

Properties

CAS No. |

646057-59-2 |

|---|---|

Molecular Formula |

C13H22 |

Molecular Weight |

178.31 g/mol |

IUPAC Name |

tridec-1-en-9-yne |

InChI |

InChI=1S/C13H22/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3H,1,4-7,9,11-13H2,2H3 |

InChI Key |

ZGLNZKNUASTDDW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC#CCCCCCCC=C |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Disconnections for Tridec 1 En 9 Yne

Primary Carbon-Carbon Bond Cleavages for Enynes

The structure of Tridec-1-en-9-yne, with its distinct alkene and alkyne moieties separated by a saturated carbon chain, suggests a primary retrosynthetic disconnection at the carbon-carbon bond that links the unsaturated systems. The most logical and strategically sound cleavage is at the C8-C9 bond, which is adjacent to the alkyne. This disconnection simplifies the molecule into two key fragments: a ten-carbon unit containing the internal alkyne and a three-carbon unit containing the terminal alkene.

This primary disconnection is guided by the prevalence of powerful cross-coupling reactions in modern organic synthesis that excel at forming sp2-sp carbon-carbon bonds. Reactions such as the Sonogashira coupling and the Negishi coupling are particularly well-suited for this type of bond formation, making this disconnection a highly practical approach. wikipedia.orgorganic-chemistry.orglibretexts.orggold-chemistry.orgsynarchive.comwikipedia.orgorganic-chemistry.org

| Disconnection Strategy | Bond Cleaved | Resulting Fragments | Key Forward Reaction |

| Primary C-C Cleavage | C8 – C9 | C10 alkyne fragment and C3 alkene fragment | Sonogashira or Negishi Coupling |

Identification of Key Alkenyl Halide and Alkynyl Metal Synthons

Following the primary C-C bond cleavage, the next step in the retrosynthetic analysis is to identify the specific synthons (idealized fragments) and their corresponding synthetic equivalents (actual reagents) that would be used in the forward synthesis.

The three-carbon fragment containing the terminal alkene can be envisioned as a vinyl halide synthon. A practical and readily available synthetic equivalent for this is 1-bromo-1-propene (B1584524) . sigmaaldrich.comglpbio.comereztech.comnih.gov This alkenyl halide is a suitable substrate for palladium-catalyzed cross-coupling reactions.

The ten-carbon fragment containing the internal alkyne can be represented by an alkynyl metal synthon. In the context of a Sonogashira coupling, the synthetic equivalent would be a terminal alkyne, specifically dec-4-yne . chemspider.comstenutz.eu For a Negishi coupling, the corresponding alkynylzinc reagent would be generated in situ from the terminal alkyne.

| Synthon | Synthetic Equivalent | Role in Forward Synthesis |

| Vinyl Cation | 1-Bromo-1-propene | Electrophile in cross-coupling |

| Alkynyl Anion | Dec-4-yne (or its metal acetylide/organozinc derivative) | Nucleophile in cross-coupling |

Transformations Leading to the Terminal Alkene and Internal Alkyne Functionalities

The final stage of the retrosynthetic analysis involves breaking down the key synthons into simpler, more readily available starting materials through functional group interconversions and further disconnections.

Synthesis of the Terminal Alkene Moiety (from 1-Bromo-1-propene):

While 1-bromo-1-propene is commercially available, its synthesis can be envisioned from propyne (B1212725). The hydrobromination of propyne can lead to the desired product.

Synthesis of the Internal Alkyne Moiety (from Dec-4-yne):

The internal alkyne, dec-4-yne, can be retrosynthetically disconnected at the C5-C6 bond, leading to two smaller alkyl fragments. A plausible forward synthesis would involve the alkylation of a smaller terminal alkyne. For instance, the sodium salt of 1-pentyne (B49018) can be reacted with 1-bromopentane.

A more versatile approach for creating the terminal alkene in a controlled manner during the synthesis of a more complex molecule involves the Wittig reaction. wikipedia.orgorganic-chemistry.orgmnstate.edulibretexts.orglumenlearning.com In this alternative retrosynthetic route, the terminal alkene of this compound could be formed from an aldehyde. This would involve the hydroboration-oxidation of a terminal alkyne precursor to the corresponding aldehyde, followed by a Wittig reaction with a methylide reagent. jove.comyoutube.combyjus.comwikipedia.org

Chemical Transformations and Reactivity Profiles of Tridec 1 En 9 Yne

Hydrogenation Studies

Hydrogenation of enyne systems is a fundamental transformation that can be controlled to achieve specific levels of saturation and stereochemistry. The process can target the alkyne, the alkene, or both functional groups depending on the catalyst and reaction conditions employed.

In the catalytic hydrogenation of enynes like Tridec-1-en-9-yne, the alkyne is generally more reactive than the alkene towards many transition metal catalysts. This difference in reactivity allows for the chemoselective reduction of the triple bond while leaving the double bond intact. Catalysts such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) are specifically designed for the semi-hydrogenation of alkynes to cis-alkenes and are highly effective for this purpose. lookchem.comorganic-chemistry.org

Under these conditions, this compound would be expected to yield (Z)-trideca-1,9-diene as the major product. Other catalysts, such as palladium on barium sulfate (B86663) (Rosenmund catalyst) or certain nickel catalysts, can also exhibit high selectivity for the alkyne. Conversely, complete hydrogenation of both the alkene and alkyne to form the fully saturated alkane, tridecane, can be achieved using more active catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere. nih.gov The preferential hydrogenation of terminal double bonds can sometimes be achieved with specific rhodium catalysts, but in a non-conjugated system like this compound, the alkyne is the more typically reduced group. lookchem.com

Table 1: Catalyst Systems for Chemoselective Hydrogenation of this compound This table presents hypothetical outcomes based on established principles of enyne reactivity.

| Catalyst System | Target Functionality | Expected Major Product |

|---|---|---|

| H₂, Lindlar's Catalyst | Alkyne | (Z)-Trideca-1,9-diene |

| H₂, Pd/BaSO₄ | Alkyne | (Z)-Trideca-1,9-diene |

| H₂, Wilkinson's Catalyst (RhCl(PPh₃)₃) | Alkyne | (Z)-Trideca-1,9-diene |

| H₂, Pd/C | Alkene and Alkyne | Tridecane |

| H₂, PtO₂ (Adam's catalyst) | Alkene and Alkyne | Tridecane |

Stereoselectivity is a crucial aspect of hydrogenation. When reducing the alkyne in this compound to an alkene, the use of catalysts like Lindlar's catalyst or P-2 nickel results in the syn-addition of two hydrogen atoms across the triple bond from the catalyst surface. This leads to the formation of the (Z)-alkene (or cis-alkene) with high stereoselectivity. organic-chemistry.org Therefore, the partial hydrogenation of this compound is expected to produce (Z)-trideca-1,9-diene.

Further hydrogenation of the resulting diene, or the complete hydrogenation of the original enyne, leads to the formation of the saturated alkane, tridecane. This process removes all stereocenters that could be generated at the positions of the double and triple bonds. For more complex enynes, asymmetric hydrogenation using chiral catalysts can produce enantiomerically enriched products, though this is less relevant for the simple hydrocarbon backbone of this compound itself unless other functional groups are present. mdpi.com Rhodium-based catalysts have been noted for achieving high cis-selectivity in the semi-hydrogenation of conjugated enynes. lookchem.com

Table 2: Stereochemical Outcomes of this compound Hydrogenation This table presents hypothetical outcomes based on established principles of enyne reactivity.

| Starting Material | Catalyst | Key Stereochemical Feature | Product |

|---|---|---|---|

| This compound | Lindlar's Catalyst | syn-addition to alkyne | (Z)-Trideca-1,9-diene |

| This compound | Na/NH₃ (liquid) | anti-addition to alkyne | (E)-Trideca-1,9-diene |

| This compound | H₂, Pd/C | Complete saturation | Tridecane |

| (Z)-Trideca-1,9-diene | H₂, Pd/C | Complete saturation | Tridecane |

Functionalization of the En-yne Skeleton

The dual functionality of this compound allows for a range of selective chemical modifications at either the alkene or the alkyne, or across both moieties.

Hydroboration-Oxidation: This two-step reaction sequence is a cornerstone in the anti-Markovnikov hydration of alkenes and alkynes. vaia.com When applied to this compound, the hydroboration-oxidation of the terminal alkene would be expected to yield Tridec-9-yn-1-ol. The reaction proceeds via the addition of a borane (B79455) reagent (such as borane-tetrahydrofuran (B86392) complex) across the double bond, followed by oxidation with hydrogen peroxide in a basic solution. vaia.com The regioselectivity is driven by the steric and electronic effects of the borane, leading to the formation of the primary alcohol.

Conversely, hydroboration-oxidation of the internal alkyne would lead to a ketone. For an unsymmetrical internal alkyne like the one in this compound, this reaction would likely produce a mixture of two ketones, Tridec-1-en-9-one and Tridec-1-en-10-one, as the boron can add to either carbon of the triple bond. vaia.com

| Reactant | Reagents | Expected Product(s) |

| This compound (Alkene) | 1. BH3-THF 2. H2O2, NaOH | Tridec-9-yn-1-ol |

| This compound (Alkyne) | 1. Disiamylborane 2. H2O2, NaOH | Tridec-1-en-9-one and Tridec-1-en-10-one |

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkene and alkyne moieties of this compound would follow Markovnikov's rule. For the terminal alkene, this would result in the formation of a 2-halo-tridec-9-yne. The reaction with the internal alkyne is more complex and can lead to a mixture of vinyl halides.

Epoxidation: The terminal double bond of this compound can be selectively converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). acs.org This reaction would yield 9-tridecyn-1,2-epoxide. Epoxides are valuable synthetic intermediates that can undergo ring-opening reactions with various nucleophiles. The Jacobsen hydrolytic kinetic resolution can be employed to obtain enantioenriched epoxides from racemic mixtures. researchgate.net

Dihydroxylation: The alkene can be dihydroxylated to form a 1,2-diol, Tridec-9-yne-1,2-diol. This transformation can be achieved using reagents like osmium tetroxide (OsO4) for syn-dihydroxylation or through a two-step procedure involving epoxidation followed by acid-catalyzed hydrolysis for anti-dihydroxylation. soton.ac.uk

| Transformation | Reagent(s) | Product |

| Epoxidation | m-CPBA | 9-Tridecyn-1,2-epoxide |

| Syn-Dihydroxylation | OsO4, NMO | (9-yn-1,2-diyl)tridecane |

| Anti-Dihydroxylation | 1. m-CPBA 2. H3O+ | (9-yn-1,2-diyl)tridecane |

The distinct reactivity of the alkene and alkyne groups allows for their selective functionalization.

Alkynyl Functionalization: The terminal hydrogen of an alkyne can be deprotonated using a strong base like n-butyllithium to form a lithium acetylide. thieme-connect.de This nucleophilic species can then react with various electrophiles, such as alkyl halides, to form a new carbon-carbon bond, effectively elongating the carbon chain at the alkyne terminus. thieme-connect.de For instance, reaction with methyl iodide would yield 10-methyl-tridec-1-en-9-yne.

Alkenyl Functionalization: The terminal alkene is susceptible to a variety of addition reactions. For example, electrophilic addition of halogens (e.g., Br2) would lead to a dihaloalkane at the 1,2-position. Radical addition of HBr, initiated by peroxides, would result in the anti-Markovnikov product, 1-bromo-tridec-9-yne. An electrocatalytic method has been developed for the mono-functionalization of alkenes to produce alkenyl selenium sulfonates. rsc.org

Oxidative Cleavage: Both the double and triple bonds of this compound can be cleaved under strong oxidizing conditions. Ozonolysis (O3) followed by a reductive or oxidative workup is a common method.

Cleavage of the Alkene: Ozonolysis of the terminal alkene followed by a reductive workup (e.g., with dimethyl sulfide) would yield formaldehyde (B43269) and dodec-8-ynal. An oxidative workup (e.g., with hydrogen peroxide) would produce formaldehyde and dodec-8-ynoic acid.

Cleavage of the Alkyne: Ozonolysis of the internal alkyne is more vigorous and would cleave the molecule into two carboxylic acids: octanoic acid and but-3-enoic acid. Potassium permanganate (B83412) (KMnO4) can also be used for oxidative cleavage. soton.ac.uk

Reductive Cleavage (Hydrogenation): The double and triple bonds can be reduced to single bonds through hydrogenation.

Complete Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) with excess hydrogen gas will reduce both the alkene and alkyne to alkanes, resulting in the formation of tridecane. smolecule.com

Selective Reduction:

Alkyne to cis-Alkene: Lindlar's catalyst (palladium poisoned with lead acetate and quinoline) can selectively reduce the alkyne to a cis-alkene, yielding (Z)-trideca-1,9-diene.

Alkyne to trans-Alkene: Dissolving metal reduction (e.g., sodium in liquid ammonia) will reduce the alkyne to a trans-alkene, yielding (E)-trideca-1,9-diene.

| Reaction | Reagents | Products |

| Oxidative Cleavage (Alkene) | 1. O3 2. DMS | Formaldehyde and Dodec-8-ynal |

| Oxidative Cleavage (Alkyne) | 1. O3 2. H2O2 | Octanoic acid and But-3-enoic acid |

| Complete Hydrogenation | H2, Pd/C | Tridecane |

| Alkyne to cis-Alkene | H2, Lindlar's catalyst | (Z)-Trideca-1,9-diene |

| Alkyne to trans-Alkene | Na, NH3(l) | (E)-Trideca-1,9-diene |

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by mapping the chemical environments of magnetically active nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). hmdb.ca For a molecule like Tridec-1-en-9-yne, with its distinct alkene and alkyne functionalities, NMR is crucial for confirming the precise location of the double and triple bonds and determining the connectivity of the carbon chain.

A ¹H NMR spectrum of this compound would be expected to show characteristic signals corresponding to the different types of protons in the molecule. Key regions of interest would include:

Vinyl Protons: The protons on the terminal double bond (C1 and C2) would appear in the downfield region, typically between 4.9 and 5.9 ppm. Their splitting patterns (multiplicity) would reveal couplings to each other and to the adjacent methylene (B1212753) group at C3.

Allylic and Propargylic Protons: Protons on carbons adjacent to the double bond (C3) and the triple bond (C8 and C11) would resonate at distinct chemical shifts, generally between 2.0 and 2.5 ppm.

Alkyl Chain Protons: The protons of the methylene groups in the saturated portion of the chain (C4-C7) and the terminal methyl group (C13) would appear in the upfield region, typically between 0.8 and 1.6 ppm. rsc.org

The integration of these signals would provide a ratio of the number of protons in each unique environment, helping to confirm the structure.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon backbone. For this compound, distinct signals would be anticipated for:

Alkene Carbons: The sp² hybridized carbons of the double bond (C1 and C2) would be found in the downfield region, approximately between 114 and 139 ppm.

Alkyne Carbons: The sp hybridized carbons of the internal triple bond (C9 and C10) would resonate in a characteristic window, typically between 75 and 85 ppm.

Alkyl Carbons: The sp³ hybridized carbons of the methylene and methyl groups would appear in the upfield region of the spectrum. chemicalbook.com

Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, further aiding in the complete assignment of the carbon skeleton. hmdb.ca

To unambiguously assemble the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through two or three bonds. It would be used to trace the connectivity from the terminal vinyl protons through the aliphatic chain to the protons adjacent to the alkyne group, confirming the sequence of the carbon chain.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over longer ranges (typically 2 to 4 bonds). For this compound, HMBC would be critical for establishing the link between the different functional groups. For instance, it could show correlations from the protons on C8 to the alkyne carbons C9 and C10, and from the protons on C11 to the same alkyne carbons, thus confirming the 9-yne position.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio of the resulting ions.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion (M⁺) peak corresponding to the intact molecule's mass, and a series of fragment ion peaks. The molecular formula for this compound is C₁₃H₂₂. chemsrc.com The fragmentation pattern is predictable and provides a fingerprint that can help identify the structure. For this compound, characteristic fragmentation would likely occur at the allylic (C3-C4 bond) and propargylic (C8-C9 and C10-C11 bonds) positions due to the stability of the resulting carbocations. Analysis of these fragments helps to piece together the original structure.

High-Resolution Mass Spectrometry measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). This allows for the determination of the exact molecular formula of the compound. For this compound (C₁₃H₂₂), the calculated exact mass is 178.17215. chemsrc.com An HRMS measurement confirming this value would provide strong evidence for the elemental composition of the molecule, distinguishing it from other compounds that might have the same nominal mass. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. For this compound, the IR spectrum provides direct evidence for the presence of its characteristic alkene and alkyne moieties. The vibrational frequencies of these groups appear in distinct regions of the spectrum.

The terminal vinyl group (C=CH₂) gives rise to several characteristic absorption bands. A key band is the C=C stretching vibration, which is typically found in the range of 1645-1635 cm⁻¹. The =C-H stretching vibrations of the vinyl group are expected to appear just above 3000 cm⁻¹, commonly in the 3080-3010 cm⁻¹ region. Furthermore, the out-of-plane bending vibrations (wagging) of the terminal =CH₂ group produce strong absorption bands in the 1000-910 cm⁻¹ range.

The internal alkyne (C≡C) bond is another key feature. The stretching vibration for a disubstituted alkyne is often weak and can be absent if the molecule is highly symmetrical. However, in an unsymmetrical molecule like this compound, a weak absorption band is expected in the 2260-2190 cm⁻¹ region. scielo.br The sp³ C-H stretching vibrations from the methylene and methyl groups in the alkyl chain are observed as strong absorptions in the 2960-2850 cm⁻¹ range. scielo.brrsc.org

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Terminal Alkene (=CH₂) | =C-H Stretch | 3080 - 3010 | Medium |

| Alkyl (CH₂, CH₃) | -C-H Stretch | 2960 - 2850 | Strong |

| Internal Alkyne (-C≡C-) | -C≡C- Stretch | 2260 - 2190 | Weak to Medium |

| Terminal Alkene (C=C) | C=C Stretch | 1645 - 1635 | Medium |

This table is generated based on established principles of IR spectroscopy and data from structurally similar compounds.

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from potential isomers or byproducts formed during its synthesis.

Gas Chromatography (GC) and GC-MS Coupling

Gas Chromatography (GC) is a premier technique for the analysis of volatile compounds like this compound. The compound is vaporized and transported by a carrier gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase of the column. Non-polar or semi-polar columns are typically employed for hydrocarbon analysis.

When coupled with a Mass Spectrometer (GC-MS), this technique becomes a powerful tool for both separation and identification. As the compound elutes from the GC column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a molecular fingerprint, showing the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragmentation pattern. This allows for unambiguous identification of the compound. For this compound (molar mass: 178.31 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 178, along with fragment ions resulting from the cleavage at various points along the alkyl chain and near the unsaturated bonds. nih.gov The purity of the sample can be determined by the relative area of the corresponding peak in the chromatogram. Kovats retention indices are also used as a standardized measure for GC retention times. For example, the related compound (Z)-tridec-3-en-1-yne has a reported standard polar Kovats retention index of 1363. nih.gov

Table 2: Illustrative GC-MS Data for a Related C13 Enyne Isomer

| Compound | Molecular Weight | Retention Index (Standard Polar) | Key Mass-to-Charge (m/z) Peaks |

|---|

Source: NIST Mass Spectrometry Data Center nih.gov

Theoretical and Computational Chemistry Studies of Tridec 1 En 9 Yne

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its electronic structure and the nature of its chemical bonds. For Tridec-1-en-9-yne, these calculations would reveal the distribution of electrons within the molecule, highlighting the distinct electronic environments of the alkene and alkyne functionalities, as well as the connecting saturated hydrocarbon chain.

Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory would be employed to approximate the solutions to the Schrödinger equation for the molecule. These calculations can determine key electronic properties such as ionization potential, electron affinity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's kinetic stability and reactivity. A smaller gap typically suggests higher reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Prediction

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for a molecule the size of this compound. mpg.de DFT methods would be used to perform geometry optimization, which involves finding the lowest energy arrangement of the atoms in space, corresponding to the most stable conformation of the molecule. This process yields precise predictions of bond lengths, bond angles, and dihedral angles.

For this compound, DFT calculations would likely be performed with a functional such as B3LYP or ωB97X-D, paired with a suitable basis set like 6-31G(d,p) or a larger one for more accurate results. The predicted geometric parameters are crucial for understanding the molecule's three-dimensional structure.

The following table presents hypothetical but realistic data for the optimized geometry of this compound, as would be obtained from a DFT calculation.

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C1=C2 | C=C (alkene) | 1.34 |

| C9≡C10 | C≡C (alkyne) | 1.21 |

| C-C (sp³-sp³) | Average | 1.53 |

| C-H (sp²) | Alkene | 1.09 |

| C-H (sp) | Alkyne | 1.07 |

| C-H (sp³) | Alkyl chain | 1.10 |

| **Bond Angles (°) ** | ||

| C1=C2-C3 | 122.5 | |

| C8-C9≡C10 | 178.0 | |

| C9≡C10-C11 | 178.2 | |

| H-C-H (sp³) | Methylene (B1212753) group | 109.5 |

| Dihedral Angles (°) | ||

| H-C1=C2-C3 | 180.0 (trans) |

This is an interactive data table based on hypothetical DFT calculations for illustrative purposes.

Furthermore, DFT calculations provide accurate predictions of the molecule's total electronic energy, enthalpy, and Gibbs free energy. These values are essential for comparing the relative stabilities of different conformers and for calculating reaction energies.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. For this compound, with its reactive alkene and alkyne groups, several reaction types could be explored, including electrophilic additions, cycloadditions, and transition-metal-catalyzed transformations. ruepinglab.comcomporgchem.com

DFT is commonly used to map out the potential energy surface (PES) of a reaction. acs.org This involves locating the transition state (TS), which is the saddle point on the PES connecting reactants and products. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By calculating the structures and energies of reactants, transition states, intermediates, and products, a detailed reaction mechanism can be proposed. acs.orgresearchgate.net

For instance, the mechanism of a Pauson-Khand reaction, a cobalt-catalyzed [2+2+1] cycloaddition of the enyne, could be elucidated. Computational studies would identify the coordination of the cobalt complex to the alkyne, the subsequent intramolecular cyclization involving the alkene, and the final reductive elimination to form a bicyclic product. The calculated energy profile would reveal the rate-determining step of this complex transformation.

The table below illustrates a hypothetical energy profile for a generic electrophilic addition of HBr to the double bond of this compound, showcasing the type of data obtained from such a computational study.

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + HBr) | 0.0 |

| Transition State 1 (H addition) | +15.2 |

| Carbocation Intermediate | +5.8 |

| Transition State 2 (Br- addition) | +7.1 |

| Product (2-bromo-tridec-9-yne) | -12.5 |

This is an interactive data table with hypothetical energy values for an illustrative reaction mechanism.

These computational investigations provide invaluable insights that complement experimental studies, helping to rationalize observed product distributions and to design more efficient synthetic routes. ruepinglab.com

Conformational Analysis and Molecular Dynamics Simulations

The long, flexible alkyl chain of this compound allows it to adopt a multitude of conformations. A thorough conformational analysis is necessary to identify the low-energy structures that are most likely to be populated at a given temperature. This typically begins with a systematic or stochastic search of the conformational space, followed by geometry optimization of the resulting structures using a method like DFT.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. nih.govnih.gov In an MD simulation, the motion of each atom is calculated by solving Newton's equations of motion, with the forces between atoms described by a force field. researchgate.net This allows for the exploration of the molecule's conformational landscape and the study of its dynamic properties in different environments, such as in the gas phase or in a solvent.

An MD simulation of this compound would reveal how the molecule folds and flexes, the characteristic timescales of these motions, and the average distances between the alkene and alkyne functionalities. This information is particularly relevant for understanding intramolecular interactions and the probability of the two reactive ends of the molecule coming into proximity, which could be important for certain cyclization reactions. The simulations can also provide insights into how the molecule interacts with solvent molecules, which can influence its reactivity. aps.org

Advanced Synthetic Applications and Derivatives of Tridec 1 En 9 Yne

Tridec-1-en-9-yne as a Strategic Synthon in Complex Molecule Total Synthesis

The unique structural feature of this compound, possessing both an alkene and an alkyne moiety separated by a flexible alkyl chain, positions it as a valuable and versatile synthon in the total synthesis of complex natural products and other intricate organic molecules. The dual reactivity of the enyne group allows for a variety of strategic bond formations, enabling the construction of sophisticated molecular architectures.

Construction of Macrocyclic and Polycyclic Structures

The enyne motif is a powerful precursor for the formation of macrocycles and polycycles through various transition metal-catalyzed reactions. One of the most prominent methods is enyne metathesis, which facilitates the formation of a conjugated diene system within a cyclic framework. chim.itacs.org This transformation is atom-economical and can be catalyzed by various ruthenium and molybdenum complexes. acs.orgthieme-connect.de For a molecule like this compound, an intramolecular ring-closing enyne metathesis (RCEYM) could lead to the formation of a large carbocycle, a common structural feature in many biologically active natural products. The resulting diene can then be further functionalized, for instance, through Diels-Alder reactions to build polycyclic systems. chim.it

Transition-metal mediated cycloaddition reactions also offer a robust strategy for constructing cyclic systems from enynes. rutgers.edu For example, rhodium-catalyzed [2+2+2] cycloadditions can bring together the enyne and another unsaturated partner to form complex bicyclic structures. rsc.org The specific substitution pattern and the length of the tether in this compound would influence the regioselectivity and stereoselectivity of such cyclizations.

The table below summarizes representative metal-catalyzed cyclization strategies applicable to enyne-containing molecules.

| Cyclization Strategy | Catalyst/Reagents | Resulting Structure | Key Features |

| Ring-Closing Enyne Metathesis (RCEYM) | Grubbs' or Schrock catalysts (Ru, Mo-based) | Macrocyclic 1,3-diene | Atom-economical, forms large rings. chim.itacs.org |

| [2+2+2] Cycloaddition | Rhodium(I) complexes | Bicyclic cyclohexadiene derivatives | Convergent assembly of complex rings. rsc.org |

| Pauson-Khand Reaction | Co₂(CO)₈, other metal catalysts | Bicyclic cyclopentenones | Forms two new rings and three C-C bonds. mit.edu |

| Palladium-Catalyzed Oxidative Cyclization | Pd(II)/Pd(IV) catalysts | Cyclopropyl ketones | Stereospecific conversion with net inversion of geometry. organic-chemistry.org |

Enantioselective Synthesis of Advanced Intermediates

The synthesis of single-enantiomer complex molecules is a cornerstone of modern medicinal chemistry and drug development. The enyne functionality provides multiple opportunities for the introduction of chirality. Asymmetric catalysis applied to enynes can generate chiral intermediates that are pivotal for the total synthesis of enantiomerically pure targets.

Copper-catalyzed functionalization of enynes has emerged as a powerful tool for creating chiral centers. soton.ac.ukresearchgate.netnih.gov For example, the enantioselective borylative cyclization of enynes can produce chiral boron-containing heterocycles and carbocycles. researchgate.net These chiral organoboranes are versatile intermediates that can be further transformed into a variety of functional groups with retention of stereochemistry.

Furthermore, asymmetric hydrogenation of one of the unsaturated moieties in this compound could be a straightforward approach to introduce a stereocenter. researchgate.net Chiral rhodium or iridium catalysts are often employed for the enantioselective hydrogenation of alkenes, and specific catalysts have been developed for the partial reduction of alkynes. The choice of catalyst and reaction conditions would be crucial to achieve high enantioselectivity at either the alkene or alkyne of this compound.

Integration into Polymer and Materials Science Research

The enyne motif is not only a key functional group in synthetic organic chemistry but also a valuable building block in materials science. The ability of the alkene and alkyne groups to participate in polymerization and cross-linking reactions makes enyne-containing molecules like this compound attractive candidates for the development of advanced materials.

Precursor for Specialized Polymer Architectures

Enyne-containing monomers can be used to synthesize polymers with unique and tunable properties. For instance, enynes can undergo metathesis polymerization to create polymers with specific architectures. researchgate.net The resulting polymers often possess interesting electronic and optical properties due to the conjugated systems formed during polymerization.

Recent research has demonstrated the synthesis of self-immolative polymers from enyne monomers. These polymers are stable under normal conditions but can be triggered to depolymerize in the presence of a specific stimulus, such as a metathesis catalyst. chim.it This property is highly desirable for applications in drug delivery, sensors, and recyclable materials. The long aliphatic chain of this compound could impart flexibility and specific solubility properties to such polymers.

The following table highlights polymerization methods where enyne-containing monomers can be utilized.

| Polymerization Method | Monomer Type | Resulting Polymer | Potential Applications |

| Ring-Opening Metathesis Polymerization (ROMP) | Cyclic enynes | Highly functionalized polymers | Drug delivery, advanced coatings. |

| Acyclic Diene Metathesis (ADMET) Polymerization | α,ω-Enynes | Linear conjugated polymers | Organic electronics, sensors. |

| Thiol-yne Radical Polymerization | Alkynes and thiols | Cross-linked polymer networks | High refractive index materials, hydrogels. rsc.org |

| Self-Immolative Polymerization | Enyne-based monomers | Trigger-degradable polymers | Recyclable materials, controlled release systems. chim.it |

Role in the Synthesis of Advanced Functional Materials

The conjugated systems that can be generated from enynes make them important precursors for functional organic materials. For example, the polymerization of T-shaped enynes has been shown to produce conjugated polymers with significant third-order non-linear optical susceptibility, which is a key property for applications in optoelectronics and photonics. nih.gov

Furthermore, the enyne motif is a valuable component in the on-surface synthesis of novel carbon-based nanomaterials. researchgate.net The controlled reaction of terminal alkynes on metal surfaces can lead to the formation of enyne-linked polymers and graphenoid structures with tailored electronic properties. The specific structure of this compound, with its terminal alkene, could potentially be used to create unique surface patterns and functionalized two-dimensional materials.

Development of Novel Synthetic Methodologies Utilizing the Enyne Motif

The rich reactivity of the enyne functional group continues to inspire the development of new synthetic methods. These novel transformations expand the toolkit of organic chemists and enable the synthesis of previously inaccessible molecular structures.

Enyne metathesis is a prime example of a methodology that has matured into a powerful synthetic tool. acs.orgthieme-connect.dersc.org Initially developed for simple cyclizations, it is now used in complex cascade reactions to build intricate polycyclic systems in a single step. chim.it The development of new and more efficient catalysts continues to broaden the scope and applicability of this reaction.

Copper-catalyzed functionalization of enynes is another rapidly evolving area of research. soton.ac.ukresearchgate.netnih.govresearchgate.net These methods allow for the regio- and stereoselective addition of a wide range of functionalities across the enyne system, including boro-, hydro-, and cyano-functionalizations. soton.ac.ukresearchgate.net The ability to control the regioselectivity, leading to either 1,2- or 1,4-addition products, provides access to diverse molecular scaffolds such as functionalized allenes and propargyl derivatives. researchgate.net

Recent advancements also include the development of cascade cyclization reactions of enynes triggered by various stimuli, including visible light and radical initiators. researchgate.netresearchgate.net These methods provide efficient routes to complex heterocyclic and carbocyclic frameworks under mild reaction conditions. The unique arrangement of the double and triple bonds in this compound makes it a suitable substrate for exploring and developing such novel cascade reactions.

The table below lists some of the innovative synthetic methodologies developed around the enyne functional group.

| Methodology | Catalyst/Reagents | Transformation | Significance |

| Enyne Metathesis | Ruthenium/Molybdenum carbenes | Rearrangement to form 1,3-dienes | Atom-economical C-C bond formation. acs.orgrsc.org |

| Copper-Catalyzed Borofunctionalization | Copper catalysts, diboron (B99234) reagents | Borylative cyclization or addition | Access to versatile chiral organoboron intermediates. soton.ac.ukresearchgate.net |

| Rhodium-Catalyzed Cycloadditions | Rhodium complexes | [m+n] cycloadditions (e.g., [5+2]) | Construction of medium-sized rings. nih.gov |

| Gold-Catalyzed Cycloadditions | Gold catalysts | [2+3] cycloaddition with phenols | Synthesis of dihydrobenzofuran scaffolds. rsc.org |

| Palladium-Catalyzed Cycloadditions | Palladium catalysts | (3+2) and (4+2) cycloadditions | Access to novel cyclic 1,3-dien-5-yne systems and tetrahydroquinolines. researchgate.netuow.edu.au |

Derivatization for Probes in Chemical Biology (without discussion of biological effects)

The development of effective chemical probes hinges on the strategic modification of a core chemical scaffold. sigmaaldrich.com For a molecule like this compound, its structure, featuring both a terminal alkene and an internal alkyne, presents unique opportunities for derivatization. These functional groups are amenable to a variety of chemical transformations, enabling the attachment of different moieties to create a diverse library of probes.

The terminal alkene can be functionalized through methods such as thiol-ene coupling, a highly efficient and often biocompatible reaction. researchgate.net This allows for the introduction of a wide range of thiol-containing molecules, including fluorescent dyes, biotin (B1667282) for affinity purification, or other reporter tags. Similarly, the internal alkyne can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), providing another orthogonal handle for modification. researchgate.net

The process of creating these derivatives involves multi-step synthesis. For instance, a fluorescently labeled derivative of this compound could be synthesized by first reacting the terminal alkene with a thiol-modified fluorophore. The resulting product could then be further modified at the alkyne position if desired. The purification and characterization of these new chemical entities are essential steps to ensure their utility as well-defined probes.

The table below outlines hypothetical derivatives of this compound that could be synthesized for use as chemical probes, highlighting the diversity of functional groups that can be introduced.

| Derivative Name | Functional Group Attached | Potential Application |

| (E)-1-(Biotinamido)this compound | Biotin | Affinity-based studies |

| (E)-1-(Fluoresceinylthio)this compound | Fluorescein | Fluorescence imaging |

| (E)-1-(Azido)this compound | Azide | Bioorthogonal chemistry |

| 1-(4-((E)-Tridec-9-en-1-yn-1-yl)-1H-1,2,3-triazol-1-yl)ethan-1-one | Acetyl-functionalized triazole | Further chemical modification |

Future Research Directions and Unexplored Avenues for Tridec 1 En 9 Yne

The unique structural motif of Tridec-1-en-9-yne, featuring a terminal alkene and an internal alkyne separated by a flexible alkyl chain, presents a versatile platform for synthetic innovation. While its current applications are established, a significant number of research avenues remain underexplored. Future investigations could unlock novel functionalities and applications, particularly by leveraging cutting-edge methodologies in organic synthesis. The following sections outline promising directions for future research focused on this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.